molecular formula C3H7ClO B103289 (S)-(+)-2-Chloropropan-1-ol CAS No. 19210-21-0

(S)-(+)-2-Chloropropan-1-ol

Cat. No. B103289
CAS RN: 19210-21-0
M. Wt: 94.54 g/mol
InChI Key: VZIQXGLTRZLBEX-VKHMYHEASA-N
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Description

(S)-(+)-2-Chloropropan-1-ol is a chiral compound that has been studied for its potential in various chemical syntheses and biological activities. The compound's enantiomeric purity is of particular interest in the field of medicinal chemistry, where the stereochemistry of a molecule can significantly influence its biological activity.

Synthesis Analysis

The synthesis of related compounds, such as (S)-(+)-3-arylamino-1-chloropropan-2-ols, has been achieved through the regio- and enantioselective ring opening of (±)-epichlorohydrin with aromatic amines in the presence of Candida rugosa lipase . This method demonstrates the potential for synthesizing (S)-(+)-2-Chloropropan-1-ol through biocatalytic processes, which are advantageous due to their selectivity and environmentally friendly conditions.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of (S)-(+)-2-Chloropropan-1-ol, they do provide insights into the structural characterization of similar compounds. For instance, the crystal structure of a related compound was determined using X-ray crystallography, which revealed important features such as intermolecular hydrogen bonds and the spatial arrangement of substituent groups . These techniques could be applied to (S)-(+)-2-Chloropropan-1-ol to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of (S)-(+)-2-Chloropropan-1-ol can be inferred from studies on similar chloropropanol derivatives. The presence of both a hydroxyl and a chloro group in the molecule suggests that it could undergo various chemical reactions, such as substitution or elimination. The enantioselective synthesis mentioned earlier indicates that the molecule can participate in reactions where chirality is preserved, which is crucial for producing enantiomerically pure pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(+)-2-Chloropropan-1-ol, such as solubility, melting point, and boiling point, are not directly discussed in the provided papers. However, the synthesis and structural characterization of related compounds suggest that techniques like NMR and HRMS spectroscopy could be employed to determine these properties. Additionally, the inhibitory activity of similar compounds on biological targets like ICAM-1 implies that (S)-(+)-2-Chloropropan-1-ol may also possess interesting biological properties that could be explored further.

Scientific Research Applications

Conformational Analysis and Molecular Structure

(S)-(+)-2-Chloropropan-1-ol's molecular structure and its conformational isomers have been a significant area of research. For instance, Goldstein, Snow, and Howard (2006) investigated the intramolecular hydrogen bonding in chiral alcohols like 2-chloropropan-1-ol using microwave Fourier transform spectrum, revealing insights into its molecular conformations and hydrogen bonds (Goldstein, Snow, & Howard, 2006). Richardson and Hedberg (1997) used electron diffraction and ab initio molecular orbital calculations to analyze the molecular structure of 3-chloropropan-1-ol, providing valuable information about its conformers (Richardson & Hedberg, 1997).

Thermodynamic Properties and Protein Stability

Kishore and Marathe (2000) explored the volumetric properties and surface tension of aqueous 3-chloropropan-1-ol, correlating its effects on protein stability, which is critical in understanding its interactions with biological molecules (Kishore & Marathe, 2000).

Synthesis and Chemical Reactions

Various studies have focused on synthesizing and reacting (S)-(+)-2-Chloropropan-1-ol for potential applications. Nunno et al. (2000) developed chemical and chemoenzymatic routes to synthesize 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor with potential β-blocker activity (Nunno et al., 2000). Sommen and Heimgartner (2007) investigated the synthesis of 1,3-oxaselenan-2-imines from isoselenocyanates using 3-chloropropan-1-ol (Sommen & Heimgartner, 2007).

Analytical Methods and Determination

Cao et al. (2009) developed a novel derivatization method coupled with GC–MS for the simultaneous determination of chloropropanols, which include 3-chloropropan-1,2-diol (Cao et al., 2009).

Biocatalysis and Enzymatic Reactions

The enantioselective synthesis of chloropropanols like (S)-(+)-3-arylamino-1-chloropropan-2-ols using enzymes such as Candida rugosa lipase has been a subject of study, as reported by Gupta et al. (2011), indicating potential applications in pharmaceuticals (Gupta et al., 2011).

Environmental Impact and Transformation

Bosma and Janssen (1998) researched the biotransformation of chlorinated propanes, including 1-chloropropane and its derivatives, by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase, highlighting the environmental implications of these compounds (Bosma & Janssen, 1998).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or discussing potential future research directions or applications for the compound. It could be based on its properties, reactivity, or bioactivity.


For a specific compound like “(S)-(+)-2-Chloropropan-1-ol”, you would need to refer to scientific literature or databases for detailed information. Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. Always ensure to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

(2S)-2-chloropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIQXGLTRZLBEX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Chloropropan-1-ol

CAS RN

19210-21-0
Record name (S)-(+)-2-Chloro-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Goldstein, MS Snow, BJ Howard - Journal of Molecular Spectroscopy, 2006 - Elsevier
… gauche conformations of 2-chloropropan-1-ol, so each g-xx conformation of R-2-chloropropan-1-ol is the enantiomer of the corresponding g′-xx conformation in S-2-chloropropan-1-ol. …
Number of citations: 22 www.sciencedirect.com
B Zhang, ZM Wang, M Kurmoo, S Gao… - Advanced Functional …, 2007 - Wiley Online Library
… the synthesis, X-ray crystal structure, thermal stability, circular dichroism spectroscopy, and magnetic properties of three compounds containing either solely R- or S-2-chloropropan-1-ol …
Number of citations: 84 onlinelibrary.wiley.com
B Koppenhoefer, V Schurig - Organic Syntheses, 2003 - Wiley Online Library
(R)‐Alkyloxiranes of High Enantiomeric Purity from (S)‐2‐Chloroalkanoic Acids via (S)‐2‐Chloro‐1‐Alkanols: (R)‐Methyloxirane - Koppenhoefer - Major Reference Works - Wiley …
Number of citations: 0 onlinelibrary.wiley.com
JM Seco, E Quiñoá, R Riguera - 2015 - books.google.com
Nuclear magnetic resonance spectroscopy (NMR spectroscopy) is a research technique that uses the magnetic properties of atomic nuclei to determine physical and chemical …
Number of citations: 17 books.google.com
A Zehnacker, MA Suhm - Angewandte Chemie International …, 2008 - Wiley Online Library
Noncovalent interactions are particularly intriguing when they involve chiral molecules, because the interactions change in a subtle way upon replacing one of the partners by its mirror …
Number of citations: 240 onlinelibrary.wiley.com
GS Singh, S Sudheesh - Arkivoc, 2014 - academia.edu
Recent years have witnessed significant advancement in cycloaddition and cyclization strategies for the synthesis of monocyclic β-lactams. Cycloadditions include the Staudinger’s …
Number of citations: 37 www.academia.edu
K Komori Orisaku, K Nakabayashi, S Ohkoshi - Chemistry letters, 2011 - journal.csj.jp
A three-dimensional chiral-structured molecular magnet based on a Co–W bimetal assembly, [Co II (H 2 O) 2 ][Co II (pyrimidine){(R)-1-(4-pyridyl)ethanol)}] 2 [W V (CN) 8 ] 2 ·7.5H 2 O, is …
Number of citations: 15 www.journal.csj.jp
AJ Slaney - 1992 - core.ac.uk
I would like to acknowledge Professor JW Goodby for his supervision, guidance, and friendship throughout the tenure of my studentship and beyond. I would also like to thank the many …
Number of citations: 4 core.ac.uk

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